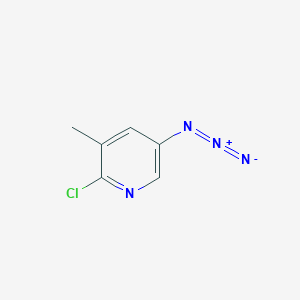
5-Azido-2-chloro-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-2-chloro-3-methylpyridine is an organic compound with the molecular formula C6H5ClN4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an azido group (-N3) at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-chloro-3-methylpyridine typically involves the introduction of the azido group to a pre-formed 2-chloro-3-methylpyridine. One common method involves the reaction of 2-chloro-3-methylpyridine with sodium azide (NaN3) in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group, typically a halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, improved catalysts, and solvent recycling techniques .
化学反応の分析
Types of Reactions
5-Azido-2-chloro-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4 in anhydrous ether.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC) or without a catalyst (SPAAC) for strain-promoted reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Amino-2-chloro-3-methylpyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
5-Azido-2-chloro-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, including inhibitors and ligands for various biological targets.
Materials Science: It can be incorporated into polymers and other materials to introduce azido functionality, which can be further modified through click chemistry.
作用機序
The mechanism of action of 5-Azido-2-chloro-3-methylpyridine depends on the specific chemical reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations, such as forming amides or imines.
類似化合物との比較
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.
5-Azido-2-chloropyridine: Similar structure but lacks the methyl group, which can influence its reactivity and steric properties.
5-Azido-3-methylpyridine: Lacks the chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
5-Azido-2-chloro-3-methylpyridine is unique due to the combination of the azido, chloro, and methyl groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .
特性
分子式 |
C6H5ClN4 |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
5-azido-2-chloro-3-methylpyridine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(10-11-8)3-9-6(4)7/h2-3H,1H3 |
InChIキー |
VZWYBKBOVYRNLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1Cl)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


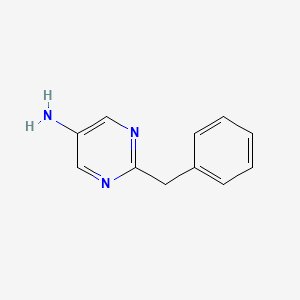
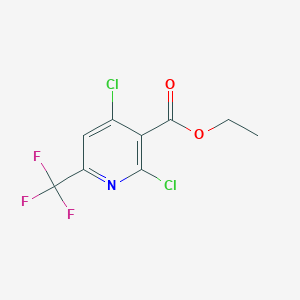
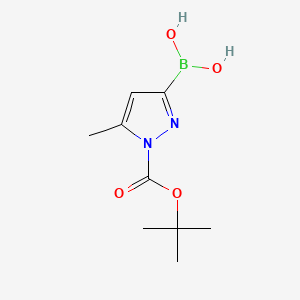

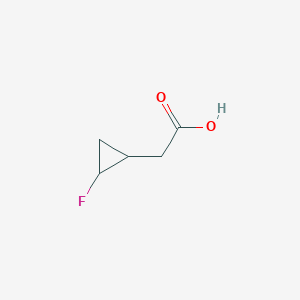
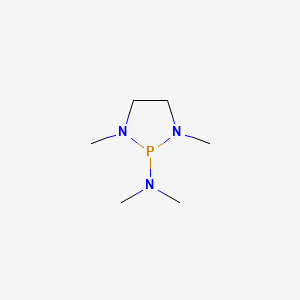
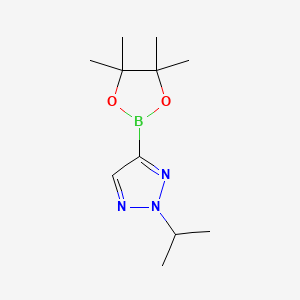

![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
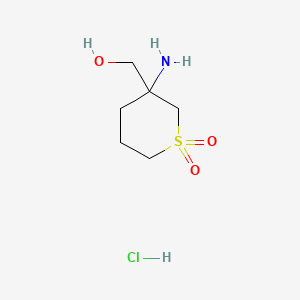
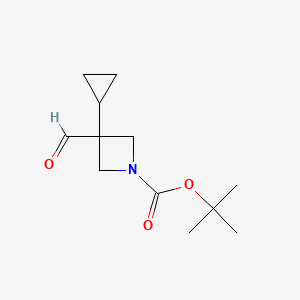

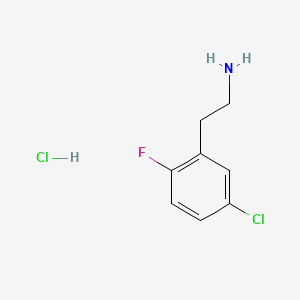
![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
